molecular formula C17H12O5 B14957262 2-oxo-2H-chromen-7-yl 4-methoxybenzoate

2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Katalognummer: B14957262
Molekulargewicht: 296.27 g/mol
InChI-Schlüssel: QPKRPRWNMZLECG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, specifically, is characterized by the presence of a chromenone core structure with a methoxybenzoate group attached at the 7th position.

Vorbereitungsmethoden

The synthesis of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds efficiently, yielding the desired ester product .

Analyse Chemischer Reaktionen

2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex coumarin derivatives.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromophoric properties.

    Medicine: Coumarin derivatives, including this compound, have been studied for their anticoagulant, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific optical properties.

Wirkmechanismus

The biological activities of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in physiological processes. Additionally, it can modulate reactive oxygen species levels, contributing to its antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be compared with other coumarin derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C17H12O5

Molekulargewicht

296.27 g/mol

IUPAC-Name

(2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C17H12O5/c1-20-13-6-3-12(4-7-13)17(19)21-14-8-2-11-5-9-16(18)22-15(11)10-14/h2-10H,1H3

InChI-Schlüssel

QPKRPRWNMZLECG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.